molecular formula C9H14FNSi B8798311 2-Fluoro-4-(trimethylsilyl)aniline

2-Fluoro-4-(trimethylsilyl)aniline

Cat. No. B8798311
M. Wt: 183.30 g/mol
InChI Key: SRIRADNHFQTPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855216B2

Procedure details

The 2-fluoro-4-trimethylsilylnitrobenzene (5.45 g, 25.6 mmol) was then dissolved in ethanol (100 mL), transferred to a Parr shaker bottle, flushed with nitrogen, then charged with 10% Pd—C (0.4 g). The reaction mixture was hydrogenated for 1 h on the Parr apparatus (45 psi H2), and then filtered through a plug of Celite. The filter cake was washed with ethanol, and the combined filtrates were concentrated. The resulting residue was purified by flash chromatography (250 mL silica gel, 95:5 hexane-ethyl ether), to afford the title compound as a tan oil (4.31 g, 92%).
Name
2-fluoro-4-trimethylsilylnitrobenzene
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[N+:12]([O-])=O>C(O)C>[F:1][C:2]1[CH:7]=[C:6]([Si:8]([CH3:10])([CH3:9])[CH3:11])[CH:5]=[CH:4][C:3]=1[NH2:12]

Inputs

Step One
Name
2-fluoro-4-trimethylsilylnitrobenzene
Quantity
5.45 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[Si](C)(C)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flushed with nitrogen
ADDITION
Type
ADDITION
Details
charged with 10% Pd—C (0.4 g)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of Celite
WASH
Type
WASH
Details
The filter cake was washed with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by flash chromatography (250 mL silica gel, 95:5 hexane-ethyl ether)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)[Si](C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 4.31 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.